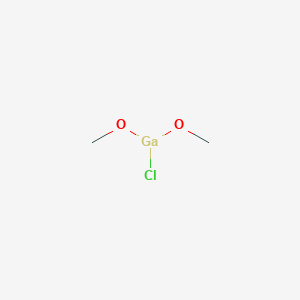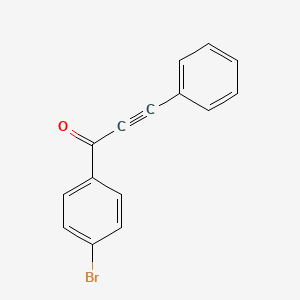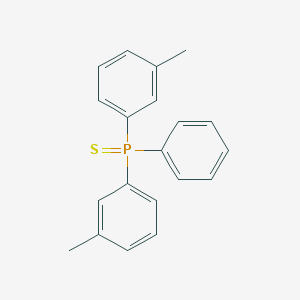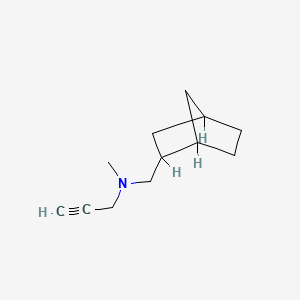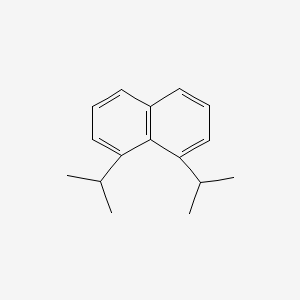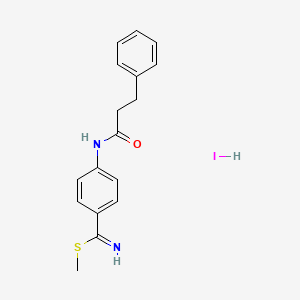![molecular formula C12H15ClS B14710604 [(2-Chlorocyclohexyl)sulfanyl]benzene CAS No. 14032-03-2](/img/structure/B14710604.png)
[(2-Chlorocyclohexyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Chlorocyclohexyl)sulfanyl]benzene is an organic compound with the molecular formula C₁₂H₁₅ClS It is characterized by a cyclohexyl ring substituted with a chlorine atom and a sulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorocyclohexyl)sulfanyl]benzene typically involves the reaction of cyclohexene with benzenesulfenyl chloride in the presence of a chlorinating agent such as sulfuryl chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Chlorocyclohexyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding cyclohexylsulfanylbenzene.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylsulfanylbenzene.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
[(2-Chlorocyclohexyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Chlorocyclohexyl)sulfanyl]benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- [(2-Chlorocyclohexyl)thio]benzene
- [(2-Chlorocyclohexyl)sulfanyl]quinoline
- [(2-Chlorocyclohexyl)sulfanyl]pyridine
Uniqueness
[(2-Chlorocyclohexyl)sulfanyl]benzene is unique due to its specific combination of a cyclohexyl ring, a chlorine atom, and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
14032-03-2 |
|---|---|
Fórmula molecular |
C12H15ClS |
Peso molecular |
226.77 g/mol |
Nombre IUPAC |
(2-chlorocyclohexyl)sulfanylbenzene |
InChI |
InChI=1S/C12H15ClS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
Clave InChI |
MEARZADTJSUNJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)SC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




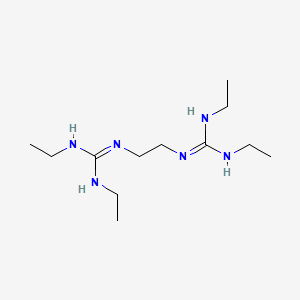
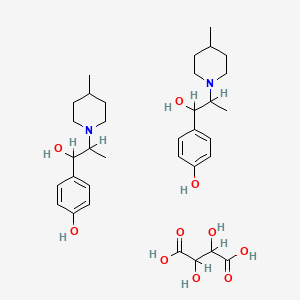
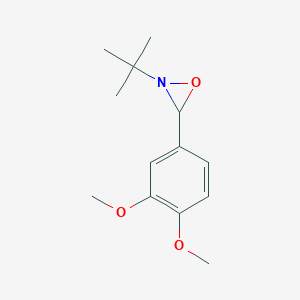
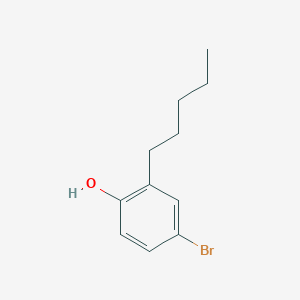
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
